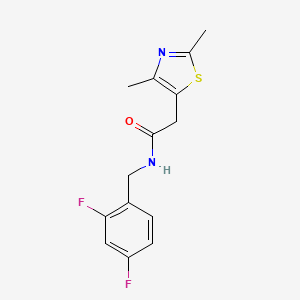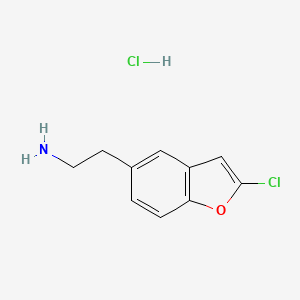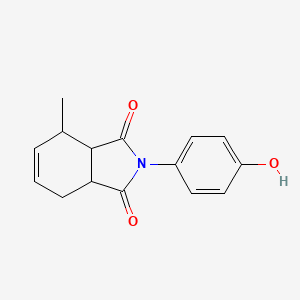![molecular formula C13H16N6O2 B2849501 2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097859-00-0](/img/structure/B2849501.png)
2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a heterocyclic compound. It contains a triazole moiety, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazole compounds are known to show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . The synthesis methods of triazole compounds have seen excellent progress in recent years, especially with copper-catalyzed cross-couplings . These methods use various nitrogen sources and have been noted for their high regioselectivity, good functional group tolerance, and wide substrate scope .Molecular Structure Analysis
Triazole compounds are planar and aromatic. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazole compounds are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This is largely due to their ability to form a variety of non-covalent bonds with enzymes and receptors .Physical And Chemical Properties Analysis
Triazole compounds are highly soluble in water . The parent 1H-1,2,3-triazole is a colorless liquid with a density of 1.192, a melting point of 23-25°C, and a boiling point of 203°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Novel derivatives of pyrimidine, including compounds structurally related to "2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine", have been synthesized and characterized using X-ray single crystal diffraction and spectroscopic techniques. These studies provide insights into their molecular structure and potential interactions (Lahmidi et al., 2019) Consensus Paper Details.
Biological Activities and Applications
- Pyrimidine and triazole derivatives have shown promising antibacterial activity against common microbial strains, highlighting their potential as antimicrobial agents. The study by Lahmidi et al. (2019) reported specific compounds exhibiting activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting their relevance in developing new antibiotics Consensus Paper Details.
Advanced Materials and Chemical Properties
- Research on pyrimidine-based ligands, including those structurally related to the specified compound, has explored their incorporation into metal complexes and their impact on properties like spin crossover in isomeric iron(II) complexes. These studies are pivotal for designing new materials with tailored magnetic properties (Rodríguez-Jiménez et al., 2018) Consensus Paper Details.
Potential in Agriculture and Horticulture
- Compounds from the pyrimidine and triazole families, similar to the mentioned compound, have been studied for their growth-regulating properties in plants. They offer insights into their mechanism of action and potential applications in controlling plant growth, which could benefit agriculture and horticulture practices (Grossmann, 1990) Consensus Paper Details.
Mecanismo De Acción
Target of Action
It is known that triazole derivatives show effective cytotoxic activity against various cancer cell lines .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting its activity and leading to cytotoxic effects .
Biochemical Pathways
Given the cytotoxic activity of triazole derivatives, it can be inferred that the compound may interfere with pathways involved in cell proliferation and survival .
Pharmacokinetics
It is known that 1h-1,2,3-triazole is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the cytotoxic activity of triazole derivatives, it can be inferred that the compound may induce cell death in cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-9-14-5-3-12(15-9)21-10-4-6-19(7-10)13(20)11-8-18(2)17-16-11/h3,5,8,10H,4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOHPHXYRLKJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2849418.png)
![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2849423.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)
![[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2849429.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)


![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)
